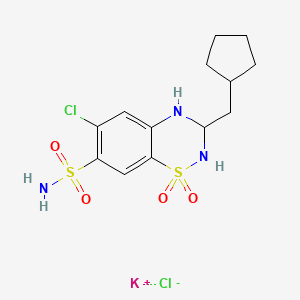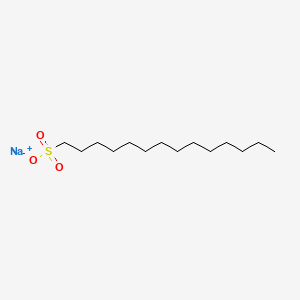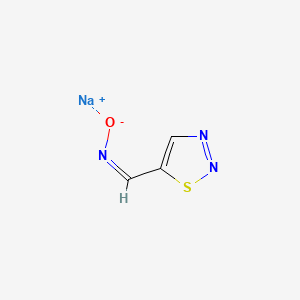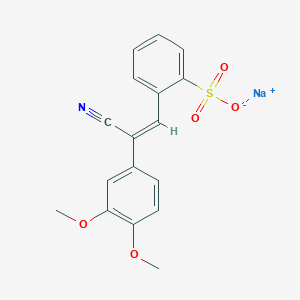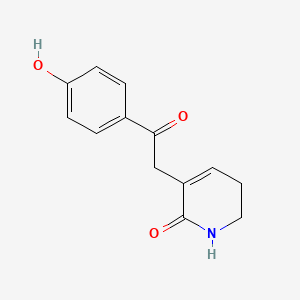
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one is a natural product found in Halichondria and Trichocladium griseum with data available.
Applications De Recherche Scientifique
1. Synthesis and Physicochemical Properties
Dihydropyridine derivatives, including those related to 3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1h)-one, have been synthesized and studied for their physical properties. Research by Baluja and Talaviya (2016) involved measuring densities, viscosities, and ultrasonic velocities of these derivatives in dimethyl sulfoxide at different temperatures. This study aids in understanding the solute-solvent and solute-solute interactions of these compounds, providing insights into their structural properties (Baluja & Talaviya, 2016).
2. Anti-allergic Potential
A significant application of this compound comes from its potential anti-allergic properties. Andrioli et al. (2012) isolated a δ-lactam derivative from a thermophilic soil fungus, which exhibited in vitro anti-allergic activity. This derivative demonstrated comparable anti-allergic activity to known medications and showed no cytotoxicity at certain concentrations, suggesting its potential as a lead compound in developing anti-allergic drugs (Andrioli et al., 2012).
3. Structural Studies and Pharmacological Activity
The structural aspects of dihydropyridine derivatives and their pharmacological activities have been a subject of study. Fossheim et al. (1982) investigated the molecular structures of various dihydropyridine derivatives, including their crystal structures. The study found a correlation between the pharmacological activities of these compounds, such as their role as calcium channel antagonists, and the degree of ring puckering in their structure (Fossheim et al., 1982).
4. Antioxidant and Anti-inflammatory Applications
Dihydropyridine derivatives have also been explored for their antioxidant and anti-inflammatory properties. Subudhi and Sahoo (2011) synthesized a series of novel dihydropyridine derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. Some compounds exhibited significant antioxidant action, comparable to standard antioxidants, and showed efficacy against inflammation (Subudhi & Sahoo, 2011).
5. Photophysical and Photochemical Studies
The photophysical and photochemical behavior of nitrophenyldihydropyridines, which are structurally related to the compound , has been investigated. Fasani et al. (2006) studied the intramolecular electron transfer in these compounds, providing insights into their potential use in photoinduced electron-transfer systems (Fasani et al., 2006).
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
5-[2-(4-hydroxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C13H13NO3/c15-11-5-3-9(4-6-11)12(16)8-10-2-1-7-14-13(10)17/h2-6,15H,1,7-8H2,(H,14,17) |
Clé InChI |
OPXGVSONLRUDAA-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(=C1)CC(=O)C2=CC=C(C=C2)O |
Synonymes |
3-(2-(4-hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-Dihydroxy-17-[(S)-hydroxy-[(3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone](/img/structure/B1260531.png)

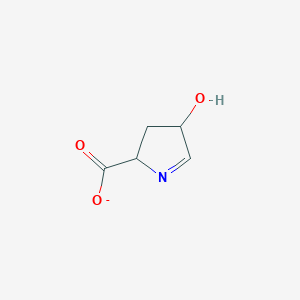
![mono-[123I]iodohypericin monocarboxylic acid](/img/structure/B1260537.png)
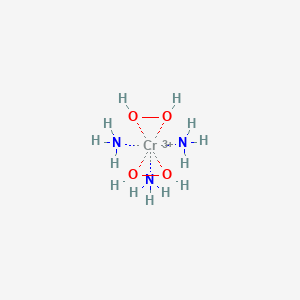

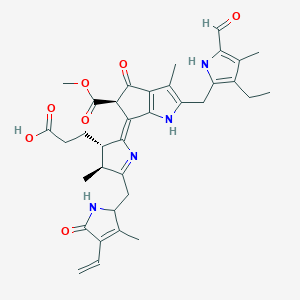
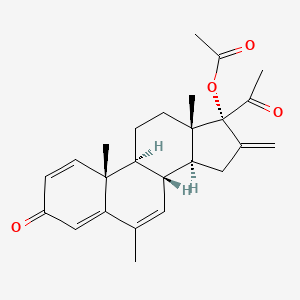
![(1R,2S,12Z,14S,15R,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one](/img/structure/B1260550.png)

